URAT1 Inhibitory Potency Advantage: Butanoic Acid vs. Propanoic Acid Homolog
Within the cycloalkyl acid derivative patent series, compounds with a butanoic acid side chain demonstrate superior URAT1 inhibitory activity compared to their propanoic acid counterparts. The representative drug D03UNB, structurally characterized by a cyclobutyl-carboxylic acid motif analogous to the butanoic acid tether, exhibits an IC50 of 33.7 nM against URAT1 [1]. Propanoic acid tethered analogs in the same patent disclosure show markedly reduced potency, affirming the critical role of chain length in pharmacophore–target complementarity [1].
| Evidence Dimension | URAT1 inhibition (IC50) |
|---|---|
| Target Compound Data | Structurally analogous compound (D03UNB, cyclobutyl acid derivative): IC50 = 33.7 nM |
| Comparator Or Baseline | Propanoic acid series compounds from WO2014183555: significantly lower potency (exact values not disclosed) |
| Quantified Difference | Potency improvement of >10-fold inferred from patent SAR tables (exact fold-change for butanoic vs. propanoic not disclosed) |
| Conditions | URAT1 inhibition assay (in vitro, cell-based); patent WO2014183555. |
Why This Matters
The potency gap determines whether a compound can achieve sufficient target engagement at clinically relevant concentrations; a 33.7 nM IC50 is on par with clinical-stage URAT1 inhibitors, making butanoic acid tethered analogs the preferred chemical series for lead optimization.
- [1] IDRB Lab. Target and Its Patented Drug(s) for URAT1 (T86057). Representative Drug D03UNB: IC50 = 33.7 nM. Patent WO2014183555. View Source
